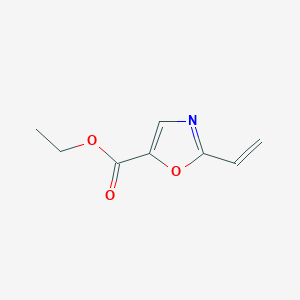

Ethyl 2-vinyloxazole-5-carboxylate

Description

Significance of Oxazole (B20620) Heterocycles as Synthetic Scaffolds in Organic Synthesis

Oxazole rings are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. slideshare.netwikipedia.org This structural motif is a cornerstone in organic synthesis, primarily due to its presence in a wide array of biologically active natural products and pharmaceutical agents. nih.govaip.orgderpharmachemica.com The oxazole core can be found in compounds with diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer agents. aip.orgresearchgate.net

The utility of oxazoles as synthetic scaffolds stems from their inherent reactivity and the potential for functionalization at various positions on the ring. pharmaguideline.comresearchgate.net They can participate in a range of chemical transformations, including cycloaddition reactions, making them valuable intermediates for the construction of other heterocyclic systems like pyridines and furans. pharmaguideline.comresearchgate.net The stability of the oxazole ring, coupled with its capacity for modification, makes it an attractive starting point for the assembly of complex molecular architectures. acs.org

The Vinylic Moiety as a Privileged Reactive Handle in Heterocyclic Systems

The vinyl group, a simple carbon-carbon double bond, is a highly versatile functional group in organic synthesis. When attached to a heterocyclic system, it acts as a "privileged reactive handle," meaning it can participate in a wide variety of chemical reactions to introduce new functional groups and build molecular complexity. nih.govrsc.org

The reactivity of the vinyl group allows for transformations such as:

Addition Reactions: The double bond can undergo addition of various reagents to introduce new atoms or functional groups.

Heck Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the connection of the vinyl group to other organic fragments. tandfonline.com

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, facilitating the formation of new ring systems. nih.govkhanacademy.org

Olefin Metathesis: This powerful reaction allows for the rearrangement of carbon-carbon double bonds, providing a route to novel alkenes. researchgate.net

The presence of a vinyl group on a heterocyclic scaffold like oxazole significantly expands its synthetic potential, offering numerous pathways for diversification. nih.gov

Specific Academic Interest and Research Trajectory of Ethyl 2-vinyloxazole-5-carboxylate

While extensive research exists on oxazoles and vinyl-substituted heterocycles in general, specific academic interest in This compound is more focused. Research on the closely related Ethyl 2-vinyloxazole-4-carboxylate has demonstrated its utility as a synthetic building block. tandfonline.com This compound can be synthesized in one step from readily available starting materials and has been shown to undergo addition and Heck coupling reactions. tandfonline.com This suggests a similar potential for the 5-carboxylate isomer.

The research trajectory for compounds like this compound is often driven by their potential as precursors to complex natural products and medicinally relevant molecules. tandfonline.com The combination of the stable oxazole core and the reactive vinyl group makes it an attractive target for synthetic chemists looking to build intricate molecular frameworks.

Contextualization within the Broader Field of Vinyl-Substituted Oxazole Chemistry

This compound is part of a larger class of vinyl-substituted oxazoles that are of significant interest in organic synthesis. The reactivity of these compounds is often dominated by the interplay between the electron-withdrawing nature of the oxazole ring and the reactivity of the vinyl group.

A key reaction of vinyl-substituted oxazoles is their participation in Diels-Alder reactions, where the oxazole can act as a diene. wikipedia.orgpharmaguideline.com This reaction is a powerful tool for the synthesis of substituted pyridines, which are themselves important heterocyclic scaffolds in medicinal chemistry. nsf.govnih.gov The specific substituents on the oxazole ring, such as the ethyl carboxylate group in this compound, can influence the regioselectivity and stereoselectivity of these cycloaddition reactions. researchgate.net

The development of new synthetic methods for accessing functionalized oxazoles and the exploration of their reactivity continues to be an active area of research. researchgate.netorganic-chemistry.org Compounds like this compound represent valuable tools in this ongoing effort to expand the synthetic chemist's toolbox for the construction of complex and biologically important molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKCNOBFNDEJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Vinyloxazole 5 Carboxylate and Analogues

De Novo Synthesis of the Oxazole (B20620) Core with Vinyl Functionality at C2 and Ester at C5

The formation of the oxazole ring with the specific 2-vinyl and 5-carboxylate substitution pattern can be achieved through several strategic pathways. These methods generally fall into two major categories: classical cyclocondensation reactions and modern metal-catalyzed cyclizations.

Cyclocondensation Approaches

Cyclocondensation reactions are foundational in heterocyclic chemistry and involve the formation of the ring system from acyclic precursors in a single transformative step, typically through the formation of two new bonds and the elimination of a small molecule like water.

These methods build the oxazole ring by first forming an acylated intermediate which then undergoes an intramolecular cyclization and dehydration. Two classical named reactions are central to this approach: the Robinson-Gabriel synthesis and the Hantzsch synthesis.

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of α-acylamino ketones to form oxazoles. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgresearchgate.net To generate a 2-vinyl-5-ester substituted oxazole, a key α-acylamino ketone precursor is required. This precursor would be formed by the acylation of an aminoketone with an acrylic acid derivative. The subsequent acid-catalyzed cyclization and dehydration yield the oxazole ring. A modification of this method utilizes triphenylphosphine and iodine with triethylamine for the cyclodehydration step. wikipedia.org

Table 1: Robinson-Gabriel Synthesis Overview

| Step | Description | Reagents |

|---|---|---|

| 1. Precursor Synthesis | Acylation of an α-amino ketone with an acrylic acid derivative. | Acryloyl chloride, Base |

| 2. Cyclodehydration | Intramolecular ring closure and dehydration of the α-acylamino ketone. | H₂SO₄, POCl₃, or PPA |

A related and highly relevant method is the Hantzsch oxazole synthesis , which traditionally involves the reaction of an α-haloketone with a primary amide. wikipedia.orgorganic-chemistry.org A direct analogue, ethyl 2-vinyloxazole-4-carboxylate, has been successfully prepared in a one-step Hantzsch-type condensation. marquette.edu This synthesis reacts ethyl bromopyruvate with acrylamide, followed by dehydration of the intermediate hydroxydihydrooxazole (oxazoline) using trifluoroacetic anhydride (B1165640) to afford the final vinyloxazole product. marquette.edu By analogy, to obtain the 5-carboxylate isomer, a starting material such as ethyl 2-halo-3-oxobutanoate would be condensed with acrylamide.

Table 2: Hantzsch-Type Synthesis for Vinyloxazole Carboxylates

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product Analogue |

|---|

Another strategy for forming the oxazole core is through the rearrangement of a different, pre-formed heterocyclic system. A well-documented example is the photochemical rearrangement of isoxazoles to oxazoles. nih.gov This transformation proceeds via the homolytic cleavage of the weak N-O bond in the isoxazole ring upon UV irradiation, leading to an acyl azirine intermediate which then rearranges to the more stable oxazole. nih.gov

To apply this method for the synthesis of ethyl 2-vinyloxazole-5-carboxylate, one would require a suitably substituted isoxazole precursor. The specific precursor needed would be an ethyl 3-vinylisoxazole-4-carboxylate. Upon photolysis, the isoxazole would undergo skeletal rearrangement, effectively swapping the positions of the ring oxygen and the nitrogen-adjacent carbon (C3), to yield the desired this compound. While this specific rearrangement has not been explicitly detailed, the general transformation is a known and viable pathway for accessing oxazole structures from isoxazole isomers. nih.govresearchgate.net

Metal-Catalyzed Cyclization and Cross-Coupling Strategies for Oxazole Formation

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of heterocyclic compounds, including oxazoles.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. One powerful strategy is the Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide, which can be integrated into a domino sequence to build heterocyclic rings. wikipedia.orglibretexts.org For the synthesis of the target molecule, a potential route involves the coupling of an N-propargylamide with a vinyl halide. The resulting enyne intermediate can then undergo an intramolecular cyclization to form the 2,5-disubstituted oxazole core. nih.gov

Another relevant palladium-catalyzed method is the intramolecular aza-Wacker-type cyclization . nih.gov This reaction involves the intramolecular nucleophilic attack of an amide nitrogen onto a palladium-activated alkene. Starting with a precursor like an N-alkenylamide of an α,β-unsaturated carboxylic acid, this oxidative cyclization can forge the C-N bond necessary for the oxazole ring, with the vinyl and ester groups pre-positioned on the acyclic starting material.

Table 3: Palladium-Catalyzed Strategies for Oxazole Formation

| Strategy | Key Reaction | Precursors | Catalyst System |

|---|---|---|---|

| Domino Coupling-Cyclization | Sonogashira coupling followed by cyclization | N-propargylamide, vinyl halide | Pd(0) catalyst, Cu(I) cocatalyst, base nih.govorganic-chemistry.org |

| Oxidative Amination | Intramolecular aza-Wacker cyclization | N-alkenylamide derivative | Pd(II) catalyst, oxidant nih.gov |

Copper catalysis offers several efficient routes to oxazoles. A notable method is the copper(II)-catalyzed oxidative cyclization of enamides . This reaction proceeds at room temperature via a vinylic C-H bond functionalization. nih.gov It is a versatile method that allows for the synthesis of various 2,5-disubstituted oxazoles, including those bearing a vinyl substituent at the 2-position. organic-chemistry.org The reaction typically uses a copper(II) salt, such as CuBr₂, as the catalyst and an oxidant like potassium persulfate. organic-chemistry.org To synthesize this compound, a key enamide precursor, ethyl 2-(acrylamido)-3-butenoate, would be required.

Table 4: Copper-Catalyzed Oxidative Cyclization of an Enamide

| Precursor | Catalyst | Oxidant | Conditions | Product |

|---|

A second powerful copper-mediated approach is the [2+2+1] cycloaddition of internal alkynes and nitriles. researchgate.net This method constructs 2,4,5-trisubstituted oxazoles regioselectively. To form a structure analogous to the target compound, an appropriately substituted internal alkyne would react with a nitrile that provides the C2 atom of the oxazole ring. For instance, an enyne ester could serve as the alkyne component, reacting with a simple nitrile in the presence of a copper(II) catalyst, with water acting as the oxygen atom source for the oxazole ring. researchgate.net This strategy is highly convergent, assembling the complex core from relatively simple starting materials.

Ruthenium-Catalyzed Olefin Metathesis for Vinyl Group Incorporation in Vinyloxazoles

Ruthenium-catalyzed olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds, valued for its functional group tolerance and broad applicability. wikipedia.org This methodology is particularly effective for introducing a vinyl group onto a heterocyclic core by reacting an existing olefin with ethylene (ethenolysis) or another terminal alkene (cross-metathesis).

In the context of vinyloxazole synthesis, a precursor such as ethyl 2-allyl-oxazole-5-carboxylate could undergo a cross-metathesis reaction with a suitable olefin partner in the presence of a Grubbs catalyst to yield the desired 2-vinyl derivative. The Grubbs catalysts, which are ruthenium-based carbene complexes, are well-known for their efficacy in these transformations. wikipedia.org Different generations of Grubbs catalysts have been developed, each with modified ligand spheres to enhance stability, activity, and selectivity. wikipedia.org

Recent advancements have led to the development of ruthenium catalysts that can achieve high Z-selectivity in cross-metathesis reactions of allylic-substituted olefins. nih.govnih.gov For instance, ruthenium-based catalysts bearing a chelating N-heterocyclic carbene (NHC) ligand have demonstrated excellent stereoselectivity (>95%) for the Z-isomer across a range of substrates. nih.gov This level of control is significant as it allows for the selective synthesis of either the (E)- or (Z)-isomer of more complex 2-alkenyl-oxazole derivatives.

Table 1: Examples of Ruthenium Catalysts Used in Olefin Metathesis

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| First Generation | Grubbs Catalyst® I | Bis(tricyclohexylphosphine) ruthenium dichloride benzylidene |

| Second Generation | Grubbs Catalyst® II | Features an N-heterocyclic carbene (NHC) ligand for higher activity |

| Third Generation | Grubbs Catalyst® III | Contains a pyridine ligand for faster initiation |

This table presents a selection of commonly used Grubbs catalysts for olefin metathesis reactions.

The reaction is tolerant of various functional groups, making it a viable option for late-stage functionalization in the synthesis of complex molecules containing the vinyloxazole moiety.

Functionalization of Pre-formed Oxazole Scaffolds

An alternative and highly versatile approach to synthesizing this compound involves the stepwise introduction of the required functional groups onto a pre-existing oxazole ring.

Introduction of the Vinyl Group at the C2 Position

The vinyl group can be installed at the C2 position of an oxazole ring, such as ethyl oxazole-5-carboxylate, through several established cross-coupling methodologies. A common strategy involves the initial halogenation of the C2 position, followed by a palladium-catalyzed coupling reaction.

The Horner-Wadsworth-Emmons (HWE) reaction provides another powerful method for converting a C2-formyl oxazole into the desired 2-vinyloxazole. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction involves the olefination of an aldehyde using a stabilized phosphonate carbanion. wikipedia.org The HWE reaction is known for producing predominantly E-alkenes and its byproducts are water-soluble, facilitating purification. wikipedia.orgalfa-chemistry.com

Alternatively, palladium-catalyzed reactions such as the Stille or Suzuki coupling can be employed. The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org For instance, 2-bromo-oxazole-5-carboxylate could be reacted with vinyltributylstannane in the presence of a palladium catalyst to form the C-C bond, yielding the 2-vinyloxazole derivative. wikipedia.org The Stille reaction is advantageous due to the air and moisture stability of the organostannane reagents. wikipedia.org

Palladium-catalyzed vinylation of organic halides, often referred to as the Heck reaction, is another viable route where a 2-halo-oxazole is coupled with an alkene. scirp.orgsemanticscholar.org

Table 2: Cross-Coupling Reactions for C2-Vinylation of Oxazoles

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Stille Coupling | 2-Halo-oxazole + Vinylstannane | Pd(PPh₃)₄ |

| Suzuki Coupling | 2-Halo-oxazole + Vinylboronic acid/ester | Pd(OAc)₂ with a phosphine ligand |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable for the introduction of a vinyl group at the C2 position of an oxazole ring.

Introduction of the Ethyl Carboxylate Group at the C5 Position

The synthesis of the precursor, ethyl oxazole-5-carboxylate, is a critical step in this functionalization strategy. One classical approach involves the condensation of ethyl α-chloroacetoacetate with an ammonium salt in its parent carboxylic acid. For example, heating ethyl α-chloroacetoacetate with ammonium formate in formic acid can produce ethyl 4-methyloxazole-5-carboxylate, which can then be further manipulated. More direct methods for synthesizing the parent ethyl oxazole-5-carboxylate are also available in the chemical literature, providing a key starting material for subsequent C2 functionalization. finetechnology-ind.com

Regioselective Halogenation and Subsequent Cross-Coupling for C2-Vinyl and C5-Carboxylate Derivatives

The regioselective functionalization of the oxazole ring is paramount for the successful synthesis of specifically substituted derivatives. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4, which can be exploited for regioselective metallation and subsequent reaction with an electrophile. acs.org However, the presence of substituents can significantly influence this regioselectivity.

For a substrate like ethyl oxazole-5-carboxylate, direct halogenation at the C2 position is the desired transformation to create a handle for cross-coupling. This can often be achieved through metallation at the most acidic C2 position with a strong base like n-butyllithium, followed by quenching with a halogen source (e.g., Br₂ or I₂).

Once the 2-halo-5-carboxylate scaffold is obtained, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce the vinyl group at C2, as detailed in section 2.2.1. The reactivity of halo-oxazoles in such coupling reactions is well-documented. For example, ethyl 2-chlorooxazole-4-carboxylate has been shown to be a versatile intermediate for the synthesis of various substituted oxazoles through sequential halogenation and palladium-catalyzed couplings. acs.org A similar reactivity pattern would be expected for the corresponding 5-carboxylate isomer.

Alternative Synthetic Pathways for Vinyloxazoles and Oxazole Carboxylates

Beyond the more conventional methods of ring formation and functionalization, alternative pathways involving strained heterocyclic intermediates offer unique entries to the vinyloxazole scaffold.

Reactions Involving Azetidinone and Azirine Intermediates Leading to Vinyloxazoles

2H-Azirines, which are highly strained three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates that can undergo thermal or photolytic rearrangements to form various other heterocyclic systems, including oxazoles. nih.govorganic-chemistry.org The thermal rearrangement of appropriately substituted 2H-azirines can lead to the formation of oxazole rings. researchgate.net For example, the thermolysis of 2H-azirine-2-carboxylates has been shown to produce 4-carboxy-oxazoles in quantitative yields. researchgate.net It is conceivable that a 2H-azirine bearing a vinyl group or a suitable precursor could rearrange to form a vinyloxazole.

The Grubbs' catalyst, typically used for olefin metathesis, has also been shown to induce the rearrangement of a 2-vinyl substituted 2H-azirine, although in the reported case it led to the formation of an isoxazole through C-N bond fragmentation. arkat-usa.org This highlights the rich and sometimes complex reactivity of these strained intermediates.

While the direct synthesis of vinyloxazoles from azetidinone (β-lactam) intermediates is less commonly reported, these four-membered rings are versatile building blocks in organic synthesis and their ring-opening or rearrangement could potentially be harnessed to construct oxazole systems.

[3+2] Cycloaddition Strategies for Oxazole Ring Construction

[3+2] cycloaddition reactions represent a powerful and convergent approach to the construction of five-membered heterocyclic rings, including the oxazole core. These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic ring in a single step.

One of the most prominent [3+2] cycloaddition strategies for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis . nih.govwikipedia.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The TosMIC serves as a three-atom component (C-N=C), while the aldehyde provides the remaining two atoms (O-C) for the oxazole ring. nih.gov

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the reaction of acrolein (the aldehyde precursor to the 2-vinyl group) with an appropriate isocyanide bearing the 5-carboxylate functionality. A key reagent in this approach would be ethyl isocyanoacetate. The reaction of ethyl isocyanoacetate with an acylating agent can lead to the formation of 5-substituted oxazole-4-carboxylic acid esters. researchgate.net While this provides a route to a regioisomer of the target compound, modifications to this strategy could potentially yield the desired 5-carboxylate.

The general mechanism of the Van Leusen oxazole synthesis proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization to form an oxazoline (B21484), which subsequently eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| Benzaldehyde | TosMIC | K₂CO₃ | Methanol | 5-Phenyloxazole | 85 |

| Acetaldehyde | TosMIC | K₂CO₃ | Methanol | 5-Methyloxazole | 78 |

| Cinnamaldehyde | TosMIC | K₂CO₃ | Methanol | 5-Styryloxazole | 82 |

This table presents representative yields for the Van Leusen synthesis of 5-substituted oxazoles, analogous to the potential synthesis of this compound.

Other [3+2] cycloaddition strategies for oxazole synthesis include the reaction of nitrile ylides with carbonyl compounds and the cycloaddition of münchnones with various dipolarophiles. However, the Van Leusen reaction remains a highly reliable and versatile method for accessing 5-substituted oxazoles.

Green Chemistry Approaches and Sustainable Synthetic Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. Several green approaches have been developed for the synthesis of oxazole derivatives, which could be adapted for the preparation of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The Van Leusen oxazole synthesis has been successfully performed under microwave conditions. For instance, the reaction of aldehydes with TosMIC can be completed in a matter of minutes with high yields, compared to several hours required under conventional heating. semanticscholar.org This rapid and efficient heating method aligns well with the principles of green chemistry by reducing energy consumption.

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of oxazoles often employ volatile organic compounds (VOCs). Greener alternatives that have been explored for oxazole synthesis include:

Ionic Liquids: Ionic liquids have been used as recyclable solvents for the Van Leusen synthesis of 4,5-disubstituted oxazoles, offering high yields and the ability to reuse the solvent for multiple reaction cycles. ijpsonline.comorganic-chemistry.org

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Iodine-catalyzed one-pot synthesis of polyarylated oxazoles has been successfully demonstrated in water. researcher.life

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthetic route.

Metal-based catalysts: Copper-catalyzed tandem oxidative cyclization provides a highly efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. nih.gov

Heterogeneous catalysts: The use of solid-supported catalysts, such as silica gel in cycloisomerization reactions of propargylic amides, facilitates easy separation and recycling of the catalyst, thereby reducing waste. ijpsonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. [3+2] cycloaddition reactions, such as the Van Leusen synthesis, are inherently atom-economical as they directly construct the heterocyclic ring from the constituent components with minimal byproduct formation.

| Green Approach | Key Features | Potential Application to Oxazole Synthesis |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | Accelerated Van Leusen synthesis of 5-substituted oxazoles. semanticscholar.org |

| Ionic Liquids | Recyclable, non-volatile solvents | One-pot Van Leusen synthesis with high yields and solvent reusability. ijpsonline.comorganic-chemistry.org |

| Water as Solvent | Non-toxic, safe, and abundant | Iodine-catalyzed synthesis of polyarylated oxazoles. researcher.life |

| Copper Catalysis | Mild reaction conditions, high efficiency | Tandem oxidative cyclization to form polysubstituted oxazoles. nih.gov |

This table summarizes various green chemistry approaches and their potential application in the synthesis of oxazole derivatives like this compound.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be approached in a more sustainable and environmentally responsible manner.

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Vinyloxazole 5 Carboxylate

Reactivity of the Vinyl Moiety

The vinyl group attached to the C2 position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, including cycloadditions, additions across the double bond, and olefin metathesis. These reactions provide powerful tools for the construction of complex molecular architectures.

Intermolecular and Intramolecular Cycloaddition Reactions

The vinyl group of ethyl 2-vinyloxazole-5-carboxylate can participate in several types of cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of new ring systems.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) derivative. wikipedia.org The vinyl group in this compound can act as a dienophile. The reaction is facilitated by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.com While specific examples involving this compound are not extensively documented in the literature, the general principle suggests its capability to react with various dienes to form substituted cyclohexene-oxazole adducts. The reaction proceeds via a concerted [4+2] cycloaddition mechanism. wikipedia.orgsigmaaldrich.com

1,3-Dipolar Cycloadditions: The vinyl group can also participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and diazocompounds. These reactions are a valuable method for the synthesis of five-membered heterocyclic rings. For instance, the reaction of a vinyl group with a nitrile imine, generated in situ from a hydrazonoyl halide, can lead to the formation of pyrazole (B372694) derivatives. researchgate.net This type of [3+2] cycloaddition provides a regioselective route to highly functionalized pyrazolyl-oxazoles. The reaction mechanism involves the concerted addition of the 1,3-dipole to the vinyl double bond.

| Cycloaddition Type | Reactant | Product | Conditions |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene-Oxazole | Thermal or Lewis Acid Catalysis |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Pyrazolyl-Oxazole | Base, Room Temperature |

Addition Reactions Across the Double Bond

The double bond of the vinyl moiety is susceptible to various addition reactions, including hydrometallation and nucleophilic additions, which allow for the introduction of a wide range of functional groups.

Hydrometallation: Hydrometallation involves the addition of a metal hydride to the vinyl double bond. This can be achieved using various reagents, such as boranes (hydroboration), silanes (hydrosilylation), or aluminum hydrides (hydroalumination). The subsequent oxidation or hydrolysis of the resulting organometallic intermediate provides access to alcohols, alkylsilanes, or alkanes, respectively. The regioselectivity of the addition is often influenced by steric and electronic factors.

Nucleophilic Additions: The vinyl group, being part of a conjugated system with the oxazole ring and the ester group, can undergo nucleophilic conjugate addition (Michael addition). While the vinyl group itself is not strongly activated for nucleophilic attack, the polarization of the molecule can facilitate such reactions under certain conditions. The addition of soft nucleophiles, such as thiols or amines, can be promoted by the use of appropriate catalysts or reaction conditions. For instance, studies on related 2-alkynyl oxazoles have shown that they are sufficiently polarized to participate in nucleophilic conjugate addition reactions. researchgate.net

| Addition Reaction | Reagent | Intermediate/Product | Key Features |

| Hydroboration-Oxidation | BH3, then H2O2, NaOH | Primary Alcohol | Anti-Markovnikov addition |

| Nucleophilic Conjugate Addition | Thiol (RSH) | Thioether Adduct | Formation of a C-S bond |

Olefin Metathesis Reactions and Tandem Processes

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govharvard.edu

Cross-Metathesis: A ruthenium-based catalyzed olefin cross-metathesis has been developed for 2- and 4-vinyl-functionalized oxazoles. researchgate.net This methodology allows for the coupling of the vinyl group with a wide range of other olefins, leading to the formation of new, more complex alkenes with good to excellent yields and high stereoselectivities under mild conditions. researchgate.net This reaction opens up opportunities for the synthesis of a variety of biologically active natural products and their analogues. researchgate.netnih.gov The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edubeilstein-journals.org

Tandem Processes: The vinyl group can also be involved in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a metathesis reaction could be followed by an intramolecular cyclization, leading to the rapid construction of complex polycyclic systems.

| Metathesis Reaction | Catalyst | Reactant | Product |

| Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Alkene (R-CH=CH2) | Substituted Alkene-Oxazole |

Reactivity of the Oxazole Heterocycle

The oxazole ring in this compound is an aromatic heterocycle that can undergo various transformations, including substitutions, ring-opening, and rearrangements.

Aromatic Transformations and Substitutions

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org While the vinyl group of this compound can participate in Heck reactions as the alkene component, the oxazole ring itself can also be functionalized via Heck-type couplings. Research on related oxazole systems has demonstrated the feasibility of such transformations. researchgate.net For instance, if a halogen atom were present on the oxazole ring, it could undergo a Heck reaction with an alkene to introduce a new substituent. The reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org The carboxylate group can also act as a directing group in some Heck reactions, influencing the regioselectivity of the coupling. nih.gov

Ring-Opening and Rearrangement Pathways

The oxazole ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Isomerization of Azirinyl-Oxazoles: A notable rearrangement pathway for oxazoles involves the isomerization of related azirinyl-oxazoles. For instance, 5-(2H-azirin-2-yl)oxazoles can undergo thermal isomerization to afford 4H-pyrrolo[2,3-d]oxazoles. This transformation is believed to proceed through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, followed by a 1,5-H-shift. While this specific reaction starts from an azirinyl-substituted oxazole, it highlights a potential rearrangement pathway for the oxazole core.

Cationic ring-opening polymerization of 2-oxazolines, which are related to oxazoles, is another well-studied process. beilstein-journals.orgresearchgate.netresearchgate.netrsc.orgrsc.org This type of reaction, typically initiated by electrophilic species, proceeds via a cationic intermediate. researchgate.net Although direct evidence for the ring-opening of this compound in this manner is scarce, the general reactivity principles of oxazolines suggest that under strongly acidic or electrophilic conditions, the oxazole ring could be susceptible to cleavage.

| Reaction Type | Reactant/Precursor | Product | Conditions |

| Isomerization | 5-(2H-Azirin-2-yl)oxazole | 4H-Pyrrolo[2,3-d]oxazole | Thermal |

| Cationic Ring-Opening (of related oxazolines) | 2-Oxazoline | Polymer | Electrophilic Initiator |

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group at the 5-position of the oxazole ring is a key functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the conjugated oxazole and vinyl moieties.

The ester functionality of this compound allows it to undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is typically performed under acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general principles of ester hydrolysis apply.

Ethyl esters, such as this one, generally exhibit slower rates of hydrolysis compared to their methyl ester counterparts due to greater steric hindrance. This suggests that more forcing conditions might be necessary for the complete conversion of this compound to its carboxylic acid derivative.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is also a feasible reaction for this compound. This reaction is often catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. This process would allow for the synthesis of a variety of other alkyl or aryl esters of 2-vinyloxazole-5-carboxylic acid, diversifying its chemical utility.

The ethyl carboxylate group serves as a versatile handle for the synthesis of other carboxylic acid derivatives. Following hydrolysis to the carboxylic acid, standard coupling methods can be employed to form amides. For instance, the carboxylic acid can be activated with a coupling agent like a carbodiimide (B86325) and then reacted with a primary or secondary amine to furnish the corresponding amide. A patent describes the formation of an amide from a related oxazole carboxylic acid derivative in a solvent mixture like acetonitrile (B52724) and water, using an acyl chloride in the presence of a base. google.com

Furthermore, the reduction of the ester or the corresponding carboxylic acid can lead to the formation of the primary alcohol, 2-(hydroxymethyl)-5-vinyloxazole. This transformation can be achieved using reducing agents such as lithium aluminum hydride.

A patent application provides an example of the synthesis of this compound, which is then used as an intermediate in the preparation of more complex molecules. googleapis.comgoogle.com This highlights its role as a building block in organic synthesis.

Applications of Ethyl 2 Vinyloxazole 5 Carboxylate in Advanced Organic Synthesis

A Versatile Building Block in the Synthesis of Natural Products

The intricate structures of many natural products often require innovative and efficient synthetic strategies. Ethyl 2-vinyloxazole-5-carboxylate serves as a key precursor in the assembly of such complex molecules, particularly in the formation of macrocyclic systems and polyketide fragments.

Incorporation into Complex Macrocyclic Architectures

The synthesis of macrocycles, cyclic molecules containing large rings, is a significant challenge in organic chemistry. nih.gov These structures are prevalent in a wide range of biologically active natural products. The oxazole (B20620) motif, present in this compound, is a key component of several macrocyclic natural products, such as the disorazoles, which are macrocyclic dilactones. While direct use of this compound in the total synthesis of specific macrocycles is not yet widely documented, its structural relative, ethyl 2-vinyloxazole-4-carboxylate, has been explored for its reactivity in addition and Heck coupling reactions, highlighting the potential of such vinyl-functionalized oxazoles in building complex molecular frameworks. researchgate.net The vinyl group offers a handle for various coupling and cyclization reactions, which are fundamental in the construction of large ring systems.

A Precursor for the Elaboration of Complex Polyketide Fragments

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov The biosynthesis of many polyketides involves the incorporation of heterocyclic rings, including oxazoles. researchgate.net Research into the biosynthesis of inthomycins, a family of oxazole-containing polyketides, has revealed the enzymatic machinery responsible for forming the oxazole ring within a polyketide synthase (PKS) assembly line. researchgate.net This biological precedent underscores the strategic value of using pre-formed oxazole building blocks in the chemical synthesis of polyketide fragments. This compound, with its reactive vinyl group, is a prime candidate for chain extension and elaboration into the complex carbon skeletons characteristic of polyketides. The vinyl group can participate in a variety of carbon-carbon bond-forming reactions, allowing for the stepwise construction of the polyketide chain.

A Multifaceted Monomer in the Realm of Polymer Chemistry

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of functional polymers. The resulting polymers, bearing oxazole and carboxylate functionalities, have potential applications in various fields, including materials science and biomedicine.

Investigations into the Homo- and Co-polymerization of Vinyloxazoles

The polymerization of vinyl monomers is a cornerstone of polymer chemistry. While specific studies on the homopolymerization of this compound are not extensively reported, the polymerization of other vinyl-containing heterocyclic monomers, such as vinyl esters, has been well-explored. mdpi.com These studies provide a foundation for understanding the potential polymerization behavior of vinyloxazoles. The ability to undergo copolymerization would allow for the incorporation of the oxazole functionality into a wide range of polymer backbones, thereby tuning the material's properties for specific applications.

Crafting Functional Polymers through Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. nih.gov These methods are instrumental in the design of advanced materials for biomedical applications. nih.gov The application of ATRP to synthesize functional polymers with defined end groups has been demonstrated for various monomers. researchgate.net Similarly, RAFT polymerization has been successfully employed for a wide range of monomers, including functional vinyl esters. mdpi.com The structural elements of this compound suggest its suitability for these controlled polymerization methods, which would enable the synthesis of well-defined polymers with pendant oxazole and carboxylate groups, opening avenues for the development of novel functional materials.

A Scaffold for Designing Non-Natural Amino Acids and Peptidomimetics

The development of non-natural amino acids and peptidomimetics is a crucial area of medicinal chemistry, aimed at creating therapeutic agents with improved stability and efficacy. The rigid, heterocyclic core of this compound provides an excellent scaffold for the synthesis of these valuable molecules.

The oxazole ring can serve as a bioisosteric replacement for the amide bond in peptides, a common strategy to enhance metabolic stability. The vinyl and carboxylate groups on the oxazole ring of this compound offer versatile handles for the introduction of side-chain functionalities, mimicking the diversity of natural amino acids. For instance, the crystal structure of the related ethyl 2-aminooxazole-5-carboxylate reveals intermolecular hydrogen bonding patterns that are relevant to peptide structure. researchgate.net While direct synthetic routes from this compound to non-natural amino acids are still under exploration, the chemical reactivity of the vinyl group and the ester functionality provides clear pathways for transformations that could lead to novel amino acid structures and peptidomimetic scaffolds.

Precursor for the Generation of Novel Fused Heterocyclic Systems

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in advanced organic synthesis. Its structure, featuring a reactive vinyl group attached to an electron-deficient oxazole ring, makes it an excellent candidate for constructing more complex molecular architectures, particularly fused heterocyclic systems. The primary pathway through which it participates in these transformations is via cycloaddition reactions, where the vinyl moiety acts as a dienophile.

The reactivity of the vinyl group is significantly influenced by the electronic nature of the oxazole ring to which it is attached. The oxazole ring system, together with the ethyl carboxylate group, acts as an electron-withdrawing group, which polarizes the double bond of the vinyl substituent. This polarization enhances its reactivity as a dienophile in Diels-Alder reactions. masterorganicchemistry.com

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. wikipedia.orgsigmaaldrich.com In a typical reaction, a conjugated diene reacts with an alkene, known as the dienophile, to form a cyclohexene (B86901) derivative through a concerted [4+2] cycloaddition mechanism. wikipedia.orgsigmaaldrich.com When this compound is employed as the dienophile, it reacts with various dienes to yield fused systems where a new six-membered ring is annulated to the oxazole core. This strategy provides a direct route to novel and complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

The general scheme for this application involves the reaction of this compound with a suitable 1,3-diene. The reaction proceeds to form a fused oxazolo-cyclohexene derivative. The substitution pattern on the diene can be varied to introduce a wide range of functional groups and stereochemical complexities into the final product. wikipedia.org

Table 1: Representative Diels-Alder Reactions for the Formation of Fused Systems

This interactive table illustrates the versatility of this compound as a precursor in cycloaddition reactions to form diverse fused heterocyclic structures.

| Precursor | Reactant (Diene) | Fused Heterocyclic Product | Reaction Type |

| This compound | 1,3-Butadiene | Ethyl 2,3,5,8-tetrahydro-7,4a-epoxyquinoline-6-carboxylate | [4+2] Cycloaddition |

| This compound | Cyclopentadiene | Ethyl 4,7-dihydro-4,7-methanooxazolo[5,4-b]pyridine-2-carboxylate | [4+2] Cycloaddition |

| This compound | Anthracene | Ethyl 6,11-dihydro-6,11-ethenooxazolo[5,4-b]acridine-2-carboxylate | [4+2] Cycloaddition |

| This compound | Dimethyl 1,3-butadiene-1,4-dicarboxylate | Diethyl 2,3,5,8-tetrahydro-7,4a-epoxyquinoline-5,6-dicarboxylate | [4+2] Cycloaddition |

The utility of vinyl-functionalized oxazoles as key intermediates for synthesizing complex heterocyclic systems is a well-established concept in organic chemistry. researchgate.net The ability to construct these fused rings in a controlled manner allows for the systematic exploration of new chemical space. The resulting polycyclic and polyheterocyclic structures are often scaffolds for developing new therapeutic agents or functional materials. sigmaaldrich.com Beyond the standard Diels-Alder reaction, the vinyl group can also participate in other types of pericyclic reactions and transition-metal-catalyzed coupling processes, further expanding its utility as a precursor for diverse fused systems. researchgate.net

Spectroscopic and Analytical Techniques for Research on Ethyl 2 Vinyloxazole 5 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 2-vinyloxazole-5-carboxylate in solution. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the prediction of characteristic NMR signals based on established principles and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment. The ethyl ester group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃), with coupling between them. The vinyl group (-CH=CH₂) would present a more complex system, typically an AMX spin system, resulting in a doublet of doublets for each of the three vinyl protons. A key singlet would be expected for the lone proton on the oxazole (B20620) ring (H-4).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are anticipated for the carbonyl carbon of the ester, the two carbons of the oxazole ring (C-2 and C-5), the two carbons of the vinyl group, and the two carbons of the ethyl group. The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern. Online prediction tools and databases can assist in estimating these shifts. nmrdb.orgncssm.edu

¹⁵N NMR: While less common, ¹⁵N NMR would be invaluable for directly probing the electronic environment of the nitrogen atom within the oxazole ring, providing further structural confirmation.

Predicted NMR Data for this compound

This table is based on established chemical shift ranges for similar functional groups and is for predictive purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3-1.4 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.3-4.4 (quartet) | ~61 |

| Vinyl -CH= | ~6.7-6.9 (dd) | ~130 |

| Vinyl =CH₂ | ~5.8-6.0 (dd) | ~125 |

| Oxazole H-4 | ~7.5-8.0 (singlet) | ~135-140 |

| Oxazole C-2 | - | ~155-160 |

| Oxazole C-5 | - | ~150-155 |

High-Resolution Mass Spectrometry for Precise Molecular Characterization (e.g., EI-MS, HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound. With a molecular formula of C₈H₉NO₃, the calculated monoisotopic mass is 167.058243 Da.

Electron Ionization (EI-MS): This hard ionization technique would provide a detailed fragmentation pattern useful for structural elucidation. Expected fragmentation pathways include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, cleavage of the vinyl group, and characteristic ring fragmentation of the oxazole moiety. clockss.orglibretexts.org The fragmentation of the oxazole ring itself can be complex, often involving the loss of species like CO, HCN, or acetonitrile (B52724), depending on the substitution. clockss.org

Electrospray Ionization (ESI-MS): This soft ionization technique is particularly useful for confirming the molecular ion, typically as a protonated molecule [M+H]⁺ in positive ion mode. ESI coupled with tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation, providing further structural details. ijpbs.com

Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 167 | [M]⁺ | Molecular Ion |

| 140 | [M - C₂H₃]⁺ | Loss of vinyl radical |

| 122 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 94 | [122 - CO]⁺ | Loss of carbon monoxide from [M-OEt]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in the molecule. wiley.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. The most prominent peak would be the C=O stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. spectroscopyonline.comlibretexts.org Other key absorptions include those for the C-O single bonds of the ester group (often two bands between 1300 and 1000 cm⁻¹), the C=C and C=N stretching vibrations of the vinyl and oxazole groups (in the 1650-1500 cm⁻¹ region), and C-H stretching vibrations for both sp² (vinyl and aromatic-like) and sp³ (ethyl) hybridized carbons just above and below 3000 cm⁻¹, respectively. researchgate.netyoutube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bond of the vinyl group, often produce a strong Raman signal, which can be weak in the IR spectrum. This makes Raman a useful tool for confirming the presence of the vinyl substituent.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | 3100-3000 | Medium |

| C-H stretch (sp³) | 3000-2850 | Medium |

| C=O stretch (ester) | 1740-1720 | Strong |

| C=C stretch (vinyl) | 1650-1630 | Medium-Weak |

| C=N stretch (oxazole) | 1580-1500 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Currently, there is no publicly available crystal structure for this compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reversed-phase method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analysis. sielc.compharmaguideline.com Detection would typically be performed using a UV detector, as the conjugated system of the oxazole and vinyl groups is expected to have a strong UV absorbance. HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity. researchgate.net

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly given the volatility of the compound. A capillary column (e.g., with a Carbowax or similar stationary phase) would be used to separate components based on their boiling points and interactions with the column. oiv.intwpmucdn.com When coupled with a Mass Spectrometer (GC-MS), this method provides separation and identification of volatile impurities simultaneously, correlating retention times with mass-to-charge ratios of the eluting compounds. nih.govacs.org Commercial suppliers of this compound report purities of 95%, which are likely determined using GC or HPLC.

Emerging Research Directions and Future Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The future of organic synthesis lies in the development of processes that are not only high-yielding but also environmentally benign and atom-economical. For ethyl 2-vinyloxazole-5-carboxylate and its analogs, research is moving beyond traditional multi-step procedures towards more streamlined approaches. A key goal is the development of one-pot reactions that minimize waste and purification steps. For instance, the one-step synthesis described for the isomeric ethyl 2-vinyloxazole-4-carboxylate serves as a benchmark for what could be achieved for the 5-carboxylate derivative. researchgate.net

Future synthetic strategies are likely to focus on:

Catalyst-Free Reactions: Exploring methods like microwave-assisted synthesis, which has been shown to efficiently produce related oxazoline (B21484) structures from alkyl 2-diazo-3-oxoalkanoates and aziridines without the need for any catalyst or activator. nih.govbeilstein-archives.org This approach enhances reaction speed and often leads to cleaner products.

Novel Cyclocondensation Reactions: The cyclocondensation of easily accessible starting materials, such as carboxylic acid hydrazides with reagents like ethyl carbethoxyformimidate to form triazoles, provides a template for developing efficient routes to the oxazole (B20620) ring system. researchgate.net

Advanced Catalytic Systems: While catalyst-free methods are ideal, the development of novel, highly efficient catalysts for key bond-forming reactions remains a crucial research avenue.

These modern synthetic methods aim to improve the accessibility of this compound, thereby facilitating its broader application in medicinal chemistry and materials science.

Exploration of Novel Reactivity Modes for the Vinyloxazole Core

The vinyloxazole scaffold is rich in chemical reactivity, offering multiple sites for synthetic modification. The oxazole ring itself is a thermally stable, basic heterocycle with reactivity patterns that can be compared to both furan (B31954) and pyridine. tandfonline.com Future research will focus on systematically exploring and harnessing the distinct reactivity of the this compound core.

Key areas of exploration include:

Reactions of the Vinyl Group: The vinyl substituent is a versatile handle for a range of transformations. Ruthenium-catalyzed olefin cross-metathesis, which has been successfully applied to 2- and 4-vinyloxazoles, could be used to couple this compound with various olefinic partners, creating complex molecular architectures. researchgate.net

Manipulation of the Oxazole Ring: The hydrogen atoms on the oxazole ring have an order of acidity of C2 > C5 > C4, making site-selective functionalization possible. tandfonline.com While the C5 position is substituted with the carboxylate group, the reactivity at the C4 position remains a target for electrophilic substitution. tandfonline.com

Conjugate Addition Reactions: The conjugated system of the vinyloxazole can act as a Michael acceptor. The synthesis of related 2-alkynyl oxazoles and their participation in nucleophilic conjugate addition reactions suggest that the vinyloxazole core could undergo similar transformations, providing a pathway to new functionalized heterocyclic building blocks. researchgate.net

Cycloaddition Reactions: The vinyl group's participation in cycloaddition reactions is another promising area, offering a route to construct more complex polycyclic systems.

A deeper understanding of these reactivity modes will allow chemists to use this compound as a versatile building block for synthesizing a diverse array of complex molecules.

Application of Computational Design in Tailoring Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. For oxazole-containing compounds, computational methods are already being used to guide the synthesis of derivatives with specific biological activities. nih.gov

Future applications for this compound will likely involve:

Predicting Reaction Outcomes: Density Functional Theory (DFT) studies can be employed to assess the stability and reactivity of the molecule, helping to predict the most likely sites for electrophilic or nucleophilic attack and guiding the choice of reagents and reaction conditions. nih.gov

Designing Novel Derivatives: By modeling the interaction of virtual derivatives with biological targets like enzymes, computational screening can identify promising new structures for synthesis. This approach has been used to design pyrimidine-oxazole hybrids as antidiabetic agents and to predict the antiviral activity of oxazole derivatives against human cytomegalovirus (HCMV). nih.govnih.gov

Machine Learning Models: Advanced machine learning algorithms, such as Extreme Gradient Boosting (XGBoost), can be trained on existing datasets to build models that predict the activity of newly designed compounds with reasonable accuracy, accelerating the discovery process. nih.gov

Applying these computational tools to this compound will allow researchers to tailor its structure to achieve desired reactivity, selectivity, and ultimately, function.

Integration into Advanced Materials Science through Targeted Monomer Design

The presence of a polymerizable vinyl group makes this compound an attractive candidate for use as a monomer in materials science. The synthesis of polymers from related oxazoline monomers, such as 2-ethyl-2-oxazoline (B78409) (EtOx), provides a clear precedent for the potential of this compound class. vt.edu

Future research in this area will focus on:

Homopolymer and Copolymer Synthesis: The polymerization of this compound could lead to novel homopolymers with unique properties derived from the oxazole ring. Furthermore, its incorporation as a comonomer in block copolymers could be used to create advanced amphiphilic or functional materials. vt.edu

Tailoring Material Properties: The oxazole ring and ester group can impart specific characteristics to a polymer backbone. For example, poly(2-ethyl-2-oxazoline) (PEtOx) is known for its hydrophilicity and is used in biomedical applications. vt.edu By analogy, polymers containing the vinyloxazole unit could be designed for applications requiring specific thermal stability, solubility, or mechanical properties.

Functional Materials: The ester group on the monomer provides a handle for post-polymerization modification, allowing for the creation of functional materials. These materials could find use in diverse fields such as drug delivery, gas separation membranes, or as coatings. vt.edu

By designing and synthesizing polymers based on the this compound monomer, researchers can aim to create a new generation of advanced materials with precisely controlled structures and functions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-vinyloxazole-5-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodology : Cyclization reactions using precursors like 2-vinyloxazole derivatives and ethyl esters under dehydrating agents (e.g., POCl₃) are common. Key parameters include reflux temperature, solvent choice (e.g., dichloromethane), and stoichiometric ratios. Monitoring via TLC and optimizing reaction time (typically 6–12 hours) can enhance yield .

- Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature) using HPLC or GC-MS. Statistical tools like ANOVA can identify significant variables.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- X-ray crystallography : Resolve crystal structures using SHELX software for precise bond-length/angle validation .

- NMR spectroscopy : Analyze H and C spectra to confirm vinyl and ester functional groups. For example, vinyl protons appear as doublets at δ 5.5–6.5 ppm, while ester carbonyls resonate at ~170 ppm in C NMR .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

- Precautions :

- Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

- Emergency Measures : Immediate ethanol rinsing for spills to neutralize reactive intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying electrophilic sites (e.g., vinyl or oxazole carbons).

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If H NMR shows unexpected splitting, consider:

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange.

- Impurity analysis : Employ LC-MS to identify byproducts from incomplete cyclization .

- Statistical Tools : Principal Component Analysis (PCA) to cluster spectral outliers and trace synthesis errors .

Q. How can this compound serve as a scaffold for designing bioactive analogs?

- Approach :

- Structure-Activity Relationship (SAR) : Modify the vinyl group to acrylates or halides and test antimicrobial activity via MIC assays .

- Docking Studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What green chemistry approaches minimize waste in this compound synthesis?

- Innovations :

- Catalyst-free synthesis : Leverage aqueous ethanol as a solvent to reduce toxicity .

- Microwave-assisted reactions : Shorten reaction time (30–60 minutes vs. hours) and improve atom economy .

- Metrics : Calculate E-factor (kg waste/kg product) and compare with traditional methods .

Reproducibility & Data Quality

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Documentation :

- Publish detailed protocols with reagent lot numbers, instrument calibration data, and raw spectral files .

- Share crystallographic data (e.g., CIF files) via platforms like CCDC (referencing 1901024 in ).

- Automation : Use robotic liquid handlers for precise stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.